molecular formula C17H14N2O4 B5171776 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5171776
M. Wt: 310.30 g/mol
InChI Key: CYBBDJYBTGXJLO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMFP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMFP is a pyrimidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may also inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit antifungal activity against various fungi, including Candida albicans and Aspergillus niger. In addition, 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity and yield. 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, and the resulting compound is typically of high purity. However, one limitation of using 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential toxicity. 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit cytotoxicity in various cell lines, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the research on 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the investigation of its antitumor activity in vivo. Another direction is the investigation of its potential use as a corrosion inhibitor in various industries. Additionally, the development of novel synthetic routes for 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may lead to improved yields and purity of the compound.
Conclusion:
In conclusion, 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, and the resulting compound has been shown to exhibit antitumor, antifungal, and antibacterial properties. 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using several methods, including the reaction of 3,4-dimethylaniline with ethyl acetoacetate, followed by the condensation reaction with furfural. Another method involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate in the presence of p-toluenesulfonic acid, followed by the reaction with furfural. Both methods yield 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione with a high purity and yield.

Scientific Research Applications

1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antitumor, antifungal, and antibacterial properties. In addition, 1-(3,4-dimethylphenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential use as a corrosion inhibitor, as well as a dye for textiles.

properties

IUPAC Name

(5E)-1-(3,4-dimethylphenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-5-6-12(8-11(10)2)19-16(21)14(15(20)18-17(19)22)9-13-4-3-7-23-13/h3-9H,1-2H3,(H,18,20,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBBDJYBTGXJLO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(3,4-dimethylphenyl)-5-(furan-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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